2-Fluoro-4-phenoxyaniline
Description
2-Fluoro-4-phenoxyaniline (hypothetical IUPAC name) is a fluorinated aromatic amine featuring a phenoxy substituent at the para position relative to the amino group and a fluorine atom at the ortho position. Such compounds are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging their halogenated and electron-rich aromatic systems for cross-coupling or functionalization reactions.
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-fluoro-4-phenoxyaniline |
InChI |
InChI=1S/C12H10FNO/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
YOBANBIDKIFILX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-phenoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoroaniline with phenol. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the palladium-catalyzed cross-coupling reaction between 2-fluoroaniline and phenylboronic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-phenoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Nitro- or nitroso-substituted derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Hydroxyl- or alkoxy-substituted derivatives.
Scientific Research Applications
2-Fluoro-4-phenoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for studying molecular interactions and biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-phenoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the phenoxy group can influence its overall stability and solubility.
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights key structural and molecular differences among 2-Fluoro-4-phenoxyaniline and its analogs:
Biological Activity
2-Fluoro-4-phenoxyaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluoro group and a phenoxy moiety attached to an aniline structure. The fluoro substituent is crucial for enhancing the compound's binding affinity to biological targets, particularly calcium channels.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, such as calcium channels. Research indicates that the fluoro group significantly influences the binding affinity and potency of the compound against voltage-gated calcium channels, particularly CaV2.2 and CaV3.2 channels. The removal of the fluoro substituent results in a notable decrease in potency, emphasizing its importance in pharmacological efficacy .
Cytotoxicity and Therapeutic Index
Cytotoxicity studies have revealed that this compound exhibits variable toxicity levels across different cell lines. For instance, certain analogues demonstrated acceptable therapeutic indices (TI) greater than 10, indicating a favorable safety profile for further development . However, other derivatives showed low TI values (<2), suggesting potential risks in clinical applications.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to identify modifications that enhance biological activity while reducing toxicity. For example, replacing the guanidinium group with a tertiary amine improved drug-like characteristics and increased transport across the blood-brain barrier (BBB). The findings suggest that modifications that enhance hydrophilicity without compromising binding affinity can lead to more effective drug candidates .
| Compound | Binding Affinity (IC50 for CaV2.2) | Therapeutic Index | Stability (Half-life in Rat Plasma) |
|---|---|---|---|
| MONIRO-1 6a | 34 µM | < 2 | ~90 min |
| Tertiary Amine Variant | Comparable to MONIRO-1 6a | > 10 | >60 hours |
| Sulfonamide Derivatives | Higher potency than MONIRO-1 | > 10 | >60 hours |
Pharmacokinetics and Stability
Pharmacokinetic studies have shown that certain derivatives of this compound possess high stability in plasma, with half-lives exceeding 60 hours compared to MONIRO-1's ~90 minutes. This increased stability is attributed to modifications that reduce susceptibility to metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
